molecular formula C23H27N3O5S2 B2932236 4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide CAS No. 683770-96-9

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B2932236
CAS No.: 683770-96-9
M. Wt: 489.61
InChI Key: BKZJSAXBANLRQH-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzamide core, a thiazole ring, and various functional groups such as butyl, methyl, and dimethoxyphenyl

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the benzamide core and the attachment of the butyl and methyl groups. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the thiazole ring and sulfonamide group is crucial for its binding affinity and specificity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • **4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

Compared to similar compounds, 4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide stands out due to the presence of the thiazole ring, which imparts unique chemical properties and potential biological activities. The combination of functional groups in this compound enhances its versatility and applicability in various research fields.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-6-13-26(2)33(28,29)18-10-7-16(8-11-18)22(27)25-21-15-24-23(32-21)19-14-17(30-3)9-12-20(19)31-4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZJSAXBANLRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=C(S2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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